Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Description
Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex iridoid glycoside belonging to the class of terpene glycosides. Its structure features a cyclopenta[c]pyran core substituted with hydroxyl, acetyloxy, and methyl groups, as well as a β-D-glucopyranosyl moiety attached via an ether linkage . The acetyloxy group at position 7 distinguishes it from related compounds, influencing its solubility and biological interactions. This compound is primarily studied for its role as a reference standard in pharmacological research and as a synthetic precursor .
Properties
IUPAC Name |
methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O13/c1-7(21)32-18(2)4-10(22)19(27)8(15(26)28-3)6-29-17(14(18)19)31-16-13(25)12(24)11(23)9(5-20)30-16/h6,9-14,16-17,20,22-25,27H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOSOQRDFDYOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phlorigidoside B is typically obtained through extraction and isolation from natural plants. The main extraction methods include solvent extraction, chromatography, and liquid-liquid distribution
Chemical Reactions Analysis
Phlorigidoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phlorigidoside B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phlorigidoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways, such as the IL-1β/IKB-α/NF-KB pathway, which is involved in inflammation . Additionally, it may inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogues differ in substituents on the cyclopenta[c]pyran core and the glycosyl group:
Impact of Substituents
- Acetyloxy vs. Hydroxymethyl : The acetyloxy group enhances lipophilicity, improving membrane permeability compared to the hydroxymethyl analogue .
- Methyl Ester vs. Carboxylic Acid : The methyl ester increases metabolic stability, whereas the free carboxylic acid (CID 323273) may exhibit higher polarity and faster renal clearance .
Physicochemical Properties
| Property | Target Compound | 7-(Hydroxymethyl) Analogue | Acid Form (CID 323273) |
|---|---|---|---|
| Solubility | Moderate in DMSO, low in water | High in water due to hydroxyl groups | High in polar solvents |
| LogP<sup>*</sup> | ~0.5 (estimated) | ~-1.2 | ~-2.0 |
| Stability | Stable in acidic conditions; acetyl hydrolysis in basic pH | Prone to oxidation at hydroxyls | Susceptible to decarboxylation |
<sup>*</sup>LogP values estimated using substituent contribution models .
Pharmacological Potential
- Target Compound: Used in anti-inflammatory and neuroprotective studies due to iridoid glycosides' known bioactivity. The acetyl group may enhance bioavailability in vivo .
- 8-O-Acetylshanzhiside Methyl Ester : Demonstrates hepatoprotective effects in preclinical models, suggesting structural isomerism influences target specificity .
Biological Activity
Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound notable for its multiple hydroxyl functional groups and a unique cyclopenta[c]pyran ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.5 g/mol. Its structure includes several hydroxyl groups that are critical for its biological activity. The IUPAC name is:
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups contributes to the scavenging of free radicals and protection against oxidative stress. A study demonstrated that related compounds effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes .
Anticancer Activity
Methyl 7-acetyloxy derivatives have shown promise in anticancer studies. For instance, similar compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways such as the PI3K/Akt pathway. In vitro studies suggest that these compounds may inhibit tumor growth and metastasis.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. A case study involving related compounds indicated a reduction in TNF-alpha and IL-6 levels in treated subjects .
Antidiabetic Potential
Preliminary studies suggest that this compound could possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. The modulation of glucose metabolism pathways is a key area of research for compounds with similar structures .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
